molecular formula C26H28N3NaO6S B10774054 Dasabuvir sodium monohydrate CAS No. 1456607-55-8

Dasabuvir sodium monohydrate

Numéro de catalogue: B10774054
Numéro CAS: 1456607-55-8
Poids moléculaire: 533.6 g/mol
Clé InChI: SJHKKWUESHNTBB-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dasabuvir sodium monohydrate is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by the Hepatitis C Virus (HCV). It is a non-nucleoside NS5B polymerase inhibitor that binds to the palm domain of NS5B, inducing a conformational change that renders the polymerase unable to elongate viral RNA . This compound is particularly effective against HCV genotype 1, the most common genotype in the United States .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dasabuvir sodium monohydrate involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions: Dasabuvir sodium monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Pharmacological Properties

  • Mechanism of Action : Dasabuvir inhibits the NS5B polymerase by binding outside its active site, leading to a conformational change that blocks RNA synthesis .
  • Bioavailability : The absolute bioavailability of dasabuvir is approximately 70%, with peak plasma concentrations occurring around 4 hours post-administration .
  • Combination Therapy : Dasabuvir is typically used in combination with other antivirals such as Ombitasvir, Paritaprevir, and Ritonavir (marketed as Viekira Pak) to enhance treatment efficacy and achieve sustained virologic response (SVR) .

Treatment Protocols

This compound is integral to several treatment regimens for chronic Hepatitis C:

  • Viekira Pak : A fixed-dose combination that includes dasabuvir, Ombitasvir, Paritaprevir, and Ritonavir. It is indicated for:
    • Genotype 1a with Ribavirin
    • Genotype 1b without Ribavirin
  • Efficacy Rates : Clinical trials have demonstrated SVR rates of up to 100% for genotype 1b and between 89% to 95% for genotype 1a after a treatment duration of 12 or 24 weeks .

Case Studies

A review of clinical studies highlights dasabuvir's effectiveness:

  • Study on Treatment-Emergent Variants : In a pooled analysis involving over 2,500 subjects across various trials, treatment-emergent amino acid substitutions were documented in viral targets (NS3, NS5A, NS5B), indicating the need for careful monitoring during therapy .
  • Long-Term Outcomes : Patients achieving SVR showed significant improvements in liver function and quality of life, alongside reductions in liver-related complications and overall mortality rates .

Table 1: Efficacy Rates of Dasabuvir in Combination Therapies

GenotypeTreatment RegimenSVR Rate (%)
1aViekira Pak + Ribavirin89 - 95
1bViekira Pak100

Table 2: Treatment-Emergent Variants Observed

Variant TargetGenotypePercentage (%)Number of Subjects
NS31a64
NS5A1a96
NS5B1b42.93

Mécanisme D'action

Dasabuvir sodium monohydrate works by inhibiting the action of the NS5B palm polymerase, effectively terminating RNA polymerization and stopping the replication of the HCV genome. By blocking NS5B polymerase, the virus can no longer multiply and infect new cells . This mechanism involves binding to the palm domain of NS5B, inducing a conformational change that renders the polymerase inactive .

Comparaison Avec Des Composés Similaires

Uniqueness of Dasabuvir Sodium Monohydrate:

This compound remains a critical component in the fight against Hepatitis C, offering a targeted approach to viral inhibition and contributing to the development of effective antiviral therapies.

Activité Biologique

Dasabuvir sodium monohydrate is a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as a non-nucleoside polymerase inhibitor targeting the HCV NS5B enzyme, which is crucial for viral replication. This article delves into the biological activity of dasabuvir, including its mechanism of action, pharmacokinetics, efficacy against various HCV genotypes, and resistance profiles.

Chemical Structure and Properties

This compound is chemically designated as Sodium 3-(3-tert-butyl-4-methoxy-5-{6-[(methylsulfonyl)amino]naphthalen-2-yl}phenyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-ide hydrate. Its molecular formula is C26H28N3NaO6S\text{C}_{26}\text{H}_{28}\text{N}_{3}\text{NaO}_{6}\text{S} with a molecular weight of 533.57 g/mol .

Dasabuvir inhibits the polymerase activity of the HCV NS5B enzyme. In vitro studies have demonstrated that dasabuvir exhibits potent antiviral activity against HCV genotypes 1a and 1b, with IC50 values of 2.8 nM and 10.7 nM respectively . The drug's efficacy is further supported by its EC50 values in replicon cell culture assays, which are significantly low (1.8 nM for genotype 1b) indicating strong antiviral potency .

Pharmacokinetics

Dasabuvir has a mean plasma half-life of approximately 5.5 to 6 hours following administration . It is primarily metabolized by cytochrome P450 enzymes and has demonstrated interactions with other drugs metabolized by these pathways. Notably, dasabuvir does not inhibit organic anion transporters (OATs) or organic cation transporters (OCTs), suggesting minimal renal excretion interference .

Efficacy Against HCV Genotypes

Dasabuvir is particularly effective against HCV genotype 1, which is the most prevalent genotype globally. Clinical trials have shown high sustained virologic response (SVR) rates when dasabuvir is used in combination with other antiviral agents such as ombitasvir and paritaprevir . The following table summarizes the efficacy data across different genotypes:

HCV Genotype EC50 (nM) SVR Rate (%)
Genotype 1a1.8~95
Genotype 1b0.77~97
Genotype 2>200Not established
Genotype 3>200Not established

Resistance Profiles

Resistance to dasabuvir can develop through mutations in the NS5B gene. Clinical studies have identified several treatment-emergent variants that reduce susceptibility to dasabuvir significantly. For instance, mutations such as S556G and D559G/N in NS5B can reduce drug efficacy by up to 1472-fold in some cases . Monitoring for these variants is crucial during treatment to ensure therapeutic effectiveness.

Case Studies

Several case studies highlight dasabuvir's role in achieving SVR among patients with chronic hepatitis C:

  • Case Study A : A treatment-naïve patient with genotype 1a achieved SVR after a 12-week regimen of dasabuvir combined with ombitasvir and paritaprevir.
  • Case Study B : A patient with prior treatment failure due to NS5A resistance mutations was successfully treated with a combination therapy including dasabuvir, resulting in sustained viral clearance.

These case studies underscore dasabuvir's potential in diverse patient populations and its importance in combination therapies.

Propriétés

Numéro CAS

1456607-55-8

Formule moléculaire

C26H28N3NaO6S

Poids moléculaire

533.6 g/mol

Nom IUPAC

sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide;hydrate

InChI

InChI=1S/C26H27N3O5S.Na.H2O/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;;/h6-15,28H,1-5H3,(H,27,30,31);;1H2/q;+1;/p-1

Clé InChI

SJHKKWUESHNTBB-UHFFFAOYSA-M

SMILES canonique

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.O.[Na+]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.